N-Acetyl-beta-D-glucosamine tetraacetate

Overview

Description

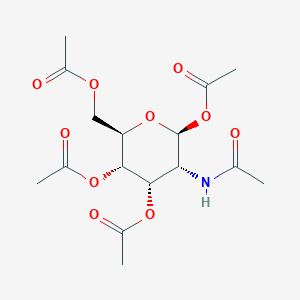

.beta.-D-Glucosamine Pentaacetate, also known as 2-Amino-2-deoxy-.beta.-D-glucopyranosyl pentaacetate, is a derivative of N-acetylglucosamine. It is a crystalline solid with the molecular formula C16H23NO10 and a molecular weight of 389.35 g/mol . This compound is known for its role in promoting hyaluronic acid production .

Mechanism of Action

Target of action

The primary target of N-Acetyl-beta-D-glucosamine tetraacetate, also known as Beta-D-Glucosamine pentaacetate, is the glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue .

Mode of action

The compound is involved in the formation and repair of connective tissues such as articular cartilage in synovial joints . It is a major constituent of the extracellular matrix of cartilage and a building block for proteoglycan synthesis . The mechanism of action in relieving arthritic pain and in repair of cartilage is a matter of speculation .

Biochemical pathways

The compound affects the glycoprotein metabolism pathway . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . These proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone .

Pharmacokinetics

It is known that the compound is essential for the normal growth and repair of connective tissues .

Result of action

The compound is involved in the formation and repair of connective tissues such as articular cartilage in synovial joints . It is a major constituent of the extracellular matrix of cartilage and a building block for proteoglycan synthesis . The compound has been reported to have antioxidant activity and to be beneficial in animal models of experimental arthritis .

Biochemical Analysis

Biochemical Properties

N-Acetyl-beta-D-glucosamine tetraacetate plays a crucial role in biochemical reactions, particularly in the production of hyaluronic acid . It interacts with enzymes such as O-GlcNAc transferase and O-GlcNAcase, which are responsible for adding and removing O-GlcNAc modifications on proteins . These interactions regulate various cellular functions, including the cellular stress response and homeostasis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modify over 3,000 nuclear, cytoplasmic, and mitochondrial proteins through O-GlcNAcylation . This modification regulates proteins in a manner similar to phosphorylation, affecting processes such as the phosphoinositide 3-kinase/Akt pathway, heat shock protein expression, and calcium homeostasis . These effects contribute to the compound’s role in promoting cell survival and regulating cellular stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with O-GlcNAc transferase and O-GlcNAcase . These enzymes catalyze the addition and removal of O-GlcNAc modifications on serine and threonine residues of proteins . This dynamic post-translational modification regulates protein function, stability, and localization . The compound’s ability to promote hyaluronic acid production is mediated through its interaction with the ABC transporter MRP5, which modulates intracellular cGMP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and long-term effects on cellular function. It has been demonstrated to promote hyaluronic acid production over extended periods . The compound’s stability is maintained at -20°C, with a shelf life of up to four years . Studies have also shown that the compound’s effects on cellular processes, such as O-GlcNAcylation, are sustained over time, contributing to its potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that the compound can modulate inflammation, myelination, and neurodegeneration at specific doses . For example, in a dose-escalation trial, oral administration of the compound at 6 g and 12 g for four weeks resulted in changes in serum GlcNAc levels and inflammatory markers . High doses of the compound have also been associated with potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the hexosamine biosynthetic pathway . It interacts with enzymes such as hexokinase, which phosphorylates hexoses to form hexose phosphate . The compound’s role in O-GlcNAcylation also affects metabolic flux and metabolite levels, contributing to its regulatory functions in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The ABC transporter MRP5 plays a significant role in the export of hyaluronan, which is modulated by intracellular cGMP levels . This transport mechanism ensures the compound’s effective distribution and localization within cells, contributing to its biological activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s ability to modify proteins through O-GlcNAcylation is crucial for its regulatory functions in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: .beta.-D-Glucosamine Pentaacetate can be synthesized through the acetylation of .beta.-D-glucosamine. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of .beta.-D-Glucosamine Pentaacetate involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: .beta.-D-Glucosamine Pentaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding glucosamine derivatives.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like hydrochloric acid and sodium hydroxide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various glucosamine derivatives, which have applications in different fields .

Scientific Research Applications

.beta.-D-Glucosamine Pentaacetate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other complex carbohydrates and glycosides.

Comparison with Similar Compounds

.beta.-D-Glucosamine Pentaacetate is unique compared to other similar compounds due to its specific acetylation pattern and its ability to promote hyaluronic acid production. Similar compounds include:

N-Acetyl-.beta.-D-Glucosamine Tetraacetate: Another acetylated derivative with similar properties but different acetylation sites.

.beta.-D-Glucose Pentaacetate: Used in biochemical reactions and pharmaceutical applications, but does not promote hyaluronic acid production.

These compounds share structural similarities but differ in their specific applications and biological activities.

Biological Activity

N-Acetyl-beta-D-glucosamine tetraacetate (N-Ac-β-D-GlcNAc tetraacetate) is a derivative of N-acetyl-beta-D-glucosamine characterized by the addition of four acetyl groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the synthesis of glycosaminoglycans and its role in various cellular processes.

- Molecular Formula : C₁₆H₂₃NO₁₀

- Molar Mass : 389.35 g/mol

- Appearance : White to light brown solid

- Solubility : Moderate solubility in organic solvents (e.g., chloroform, methanol)

- Melting Point : 186 to 189 °C

- Boiling Point : Approximately 530.2 °C

Biological Activities

This compound exhibits several significant biological activities:

-

Promotion of Hyaluronic Acid Synthesis :

- Studies have shown that this compound can stimulate the production of hyaluronic acid (HA) in various cell types, including human synovial fibroblasts and chondrocytes. This is particularly relevant for therapeutic applications in conditions like osteoarthritis and skin aging, where HA levels are typically diminished.

-

Role in Glycosylation :

- Due to its structural similarity to N-acetylglucosamine, N-Ac-β-D-GlcNAc tetraacetate serves as a valuable tool for studying protein glycosylation. Glycosylation is critical for protein function and folding, and this compound can help elucidate the mechanisms involved in various diseases.

-

Targeted Drug Delivery Systems :

- The ability of N-Ac-β-D-GlcNAc tetraacetate to interact with specific cell surface receptors makes it a candidate for developing targeted drug delivery systems. By conjugating therapeutic agents to this molecule, researchers aim to enhance drug delivery efficiency while minimizing side effects.

While the exact mechanisms through which N-Ac-β-D-GlcNAc tetraacetate promotes HA synthesis are not fully understood, it is hypothesized that it may act as a precursor for GlcNAc, a vital component in HA biosynthesis. Additionally, it may interact with enzymes involved in this pathway, although further research is required to clarify these interactions.

Table 1: Summary of Key Research Findings

Notable Research Insights

- A study indicated that N-acetyl-D-glucosamine can improve the stability of oxytocin in solution, highlighting its potential protective biochemical properties .

- Research into glycosylation pathways revealed that compounds like N-Ac-β-D-GlcNAc tetraacetate could influence enzymatic activity and protein interactions crucial for cellular signaling .

Applications

This compound has diverse applications across various fields:

- Dermatology : Potential use in skin care formulations targeting aging.

- Rheumatology : Development of treatments for joint disorders linked to HA depletion.

- Biochemical Research : Investigating glycosylation processes and enzyme interactions.

Properties

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.